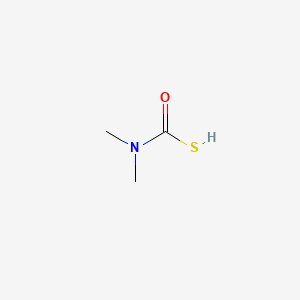

Dimethylthiocarbamic acid

Description

Overview of Thiocarbamic Acid Derivatives and their Chemical Significance

Thiocarbamic acid derivatives are characterized by the presence of a thiocarbamate functional group. There are two isomeric forms: O-thiocarbamates (ROC(=S)NR₂) and S-thiocarbamates (RSC(=O)NR₂). wikipedia.org These compounds are notable for their diverse applications, serving as intermediates in organic synthesis and as active ingredients in various commercial products. taylorandfrancis.comsolubilityofthings.com Their chemical significance stems from the reactivity of the thiocarbamate moiety, which can undergo various transformations, including hydrolysis, oxidation, and rearrangement reactions. wikipedia.orgacs.org For instance, the Newman-Kwart rearrangement allows for the isomerization of O-thiocarbamates to the more thermally stable S-thiocarbamates, a reaction of considerable importance in the synthesis of thiophenols. wikipedia.orgkiku.dk The ability of dithiocarbamates, which contain two sulfur atoms, to chelate with metal ions has led to their extensive use in coordination chemistry and as analytical reagents. bohrium.comnih.gov

Historical Context of Thiocarbamate Chemistry Research

The study of thiocarbamates has a history spanning over a century. Phenylthiochloroformate, a key precursor for some thiocarbamates, was first described in 1907. nih.gov The development of thiocarbamate chemistry gained significant momentum with the discovery of their utility in various applications. For example, thiocarbamate-based herbicides were introduced in 1957. wikipedia.org The fungicidal properties of dithiocarbamates have been recognized for about 80 years. researchgate.net Research into the reactions and properties of these compounds has continued to evolve, with a focus on developing new synthetic methods and exploring their potential in areas such as peptide synthesis and materials science. acs.orgnih.gov The synthesis of dithiocarbamate (B8719985) salts from primary or secondary amines and carbon disulfide has long been a fundamental reaction in this field. nih.govwikipedia.org

Structural Classification within the Thiocarbamate and Dithiocarbamate Families

Thiocarbamates and dithiocarbamates are classified based on the number of sulfur atoms and the nature of the substituents on the nitrogen and sulfur/oxygen atoms. statcan.gc.castatcan.gc.ca

Thiocarbamates are categorized into two main types based on the position of the sulfur atom:

O-Thiocarbamates : The sulfur atom is double-bonded to the carbon (a thione group), with the general structure ROC(=S)NR₂. wikipedia.org

S-Thiocarbamates : The sulfur atom is single-bonded to the carbon and an organic group (a thioester group), with the general structure RSC(=O)NR₂. wikipedia.org

Dithiocarbamates are analogues of carbamates where both oxygen atoms are replaced by sulfur. wikipedia.org They are characterized by the R₂NCS₂⁻ anion or the R₂NC(S)SR' functional group. wikipedia.org Dithiocarbamates are further classified based on the substituents on the nitrogen atom. For example, dithiocarbamate fungicides are grouped into:

Dimethyl-dithiocarbamates (DMDTCs) : such as ziram (B1684391), ferbam (B1672600), and thiram (B1682883). nih.gov

Ethylene-bis-dithiocarbamates (EBDTCs) : such as mancozeb, maneb, and zineb. nih.gov

Propylene-bis-dithiocarbamates (PBDTCs) : such as propineb. nih.gov

The general structures are illustrated in the table below:

| Family | Sub-Family | General Structure |

| Thiocarbamates | O-Thiocarbamates | ROC(=S)NR₂ |

| S-Thiocarbamates | RSC(=O)NR₂ | |

| Dithiocarbamates | Dithiocarbamate Esters | R₂NC(S)SR' |

| Dithiocarbamate Salts | R₂NCS₂⁻ M⁺ |

Chemical Synthesis and Properties of Dimethylthiocarbamic Acid and its Esters

The synthesis of this compound and its esters involves specific chemical reactions and results in compounds with distinct physical and spectroscopic properties.

Synthesis of this compound and its Salts

This compound itself is unstable. kiku.dk However, its salts are readily synthesized. The most common method for preparing sodium dimethyldithiocarbamate (B2753861) involves the reaction of dimethylamine (B145610) with carbon disulfide in the presence of sodium hydroxide (B78521). nih.gov

(CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCS₂Na + H₂O wikipedia.org

This reaction is a general method for producing dithiocarbamate salts from primary or secondary amines. nih.govwikipedia.org

Preparation of Dimethylthiocarbamate Esters

Esters of this compound can be prepared through several synthetic routes.

From Dimethylthiocarbamoyl Chloride : Dimethylthiocarbamoyl chloride is a key reagent for synthesizing various dimethylthiocarbamate esters. cymitquimica.comguidechem.com It reacts with alcohols or thiols to yield the corresponding O- or S-esters. For example, the reaction with a benzyl (B1604629) alcohol in the presence of a base like sodium hydride yields an O-benzyl dimethylthiocarbamate. kiku.dk

Alkylation of Dithiocarbamate Salts : S-Alkyl esters are commonly prepared by the alkylation of dithiocarbamate salts. For example, methyl dimethyldithiocarbamate can be synthesized by reacting sodium dimethyldithiocarbamate with an alkylating agent like dimethyl sulfate. wikipedia.org

(CH₃)₂NCS₂Na + (CH₃O)₂SO₂ → (CH₃)₂NC(S)SCH₃ + Na[CH₃OSO₃] wikipedia.org

Spectroscopic Characterization (IR, NMR)

The structures of dimethylthiocarbamate esters are confirmed using spectroscopic techniques.

Infrared (IR) Spectroscopy : The IR spectra of these compounds show characteristic absorption bands. A notable feature is the C-N stretching vibration, which appears in the region of 950 cm⁻¹. ru.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. For instance, in methyl N-methylcarbamodithioate, the ¹H NMR spectrum shows distinct signals for the N-CH₃ group at approximately δ 2.45 ppm and the S-CH₃ group at δ 3.12 ppm. The ¹³C NMR spectrum exhibits signals for the N-CH₃ carbon at δ 32.1 ppm, the S-CH₃ carbon at δ 45.8 ppm, and the C=S carbon at δ 195.3 ppm. vulcanchem.com Temperature-dependent NMR spectra have been used to study hindered rotation around the C-N bond in some esters. cdnsciencepub.comcdnsciencepub.com

Key Chemical Reactions

Dimethylthiocarbamate esters undergo several important chemical reactions.

Newman-Kwart Rearrangement : This is a thermally induced isomerization of O-aryl thiocarbamates to S-aryl thiocarbamates. This rearrangement is a significant method for synthesizing aryl thiols. kiku.dk

Oxidation : The sulfur atoms in thiocarbamates can be oxidized to form sulfoxides and sulfones, which are often more reactive carbamoylating agents. acs.org

Hydrolysis : Esters of this compound can be hydrolyzed. For example, hydrolysis of S-benzyl thiocarbamates can yield the corresponding benzyl thiols. kiku.dk

Complex Formation : Dithiocarbamates are excellent ligands for a wide range of metal ions, forming stable complexes. bohrium.comnih.gov Mercury(II) halides, for instance, react with N,N-dialkyldithiocarbamate esters to form complexes where the mercury is coordinated to the sulfur atom. ru.nl

Applications of this compound Derivatives

Derivatives of this compound have found applications in various fields due to their unique chemical properties.

Role in Organic Synthesis

This compound derivatives are versatile reagents and intermediates in organic synthesis.

Protecting Groups : The dimethylthiocarbamate group has been explored as a protecting group for alcohols. researchgate.net

Synthesis of Thiols : The Newman-Kwart rearrangement of O-aryl dimethylthiocarbamates provides a valuable route to aryl thiols.

Reagents for Functional Group Transformation : Dimethylthiocarbamoyl chloride is used to introduce the dimethylthiocarbamoyl group into molecules, which can then be further transformed. cymitquimica.comguidechem.com For example, it is used in the synthesis of pharmaceuticals like Fluticasone Propionate. cymitquimica.com

Industrial and Agricultural Uses

In industrial and agricultural sectors, dithiocarbamates, including those derived from dimethylamine, are of significant importance.

Fungicides : Dimethyl-dithiocarbamates like ziram and ferbam are used as broad-spectrum fungicides in agriculture. researchgate.netnih.gov

Vulcanization Accelerators : Dithiocarbamates and their derivatives are widely used to accelerate the vulcanization of rubber. nih.govwikipedia.org

Other Industrial Applications : They are also employed as corrosion inhibitors, coagulants, and in the synthesis of various chemical products. nih.gov

The table below summarizes some of the key applications:

| Application Area | Specific Use |

| Organic Synthesis | Protecting groups, synthesis of thiols |

| Agriculture | Fungicides |

| Industry | Rubber vulcanization accelerators, corrosion inhibitors |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethylcarbamothioic S-acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBDSGRQIWJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871472 | |

| Record name | Dimethylcarbamothioic O-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34816-95-0, 42598-85-6 | |

| Record name | Dimethylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034816950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042598856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Dimethylthiocarbamic Acid and Its Analogues

Direct Synthesis Routes via Amines and Carbon Disulfide

The most fundamental route to the salts of dithiocarbamic acids involves the reaction of a primary or secondary amine with carbon disulfide. For dimethylthiocarbamic acid, the process specifically uses dimethylamine (B145610). Many secondary amines react with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521), to yield dithiocarbamate (B8719985) salts. wikipedia.org For instance, dimethylamine reacts with carbon disulfide and sodium hydroxide to produce sodium dimethyldithiocarbamate (B2753861). wikipedia.org The free dithiocarbamic acids themselves can be formed from a primary amine and carbon disulfide but are often unstable. wikipedia.org

The formation of dithiocarbamates proceeds through the nucleophilic attack of the amine on carbon disulfide. The nitrogen atom of the amine acts as the nucleophile, targeting the electrophilic carbon atom of the carbon disulfide molecule. This initial addition results in the formation of a zwitterionic intermediate. In the presence of a base like sodium hydroxide, the proton attached to the nitrogen is abstracted, leading to the formation of the stable dithiocarbamate salt and water. wikipedia.org This deprotonation step is crucial for driving the equilibrium towards the product.

The efficiency of dithiocarbamate salt synthesis is highly dependent on the reaction conditions. The preparation of sodium dimethyldithiocarbamate, a key precursor, is optimized by controlling temperature and pH. The reaction between dimethylamine hydrochloride and carbon disulfide in the presence of sodium hydroxide is typically maintained at a temperature of 50–55°C and a pH of 8–9 to ensure efficient conversion. The stoichiometry of the reactants, particularly the base, is critical to neutralize the forming acid and facilitate the reaction's completion. wikipedia.org

Reaction Mechanisms for Thiocarbamate Formation

Synthesis of Dimethylthiocarbamoyl Chloride as a Key Precursor

Dimethylthiocarbamoyl chloride is a highly valuable organosulfur compound that serves as a key electrophilic reagent in organic synthesis. exsyncorp.comwikipedia.org It is particularly important for preparing thiocarbamates and for its role in the Newman-Kwart rearrangement, a method for synthesizing arylthiols from phenols. exsyncorp.comscispace.com This reagent is typically a yellow solid or syrup that is sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis into this compound. exsyncorp.comcymitquimica.com

The primary industrial method for preparing dimethylthiocarbamoyl chloride is through the chlorination of tetramethylthiuram disulfide. exsyncorp.comwikipedia.orgwikipedia.org The reaction involves treating the disulfide with chlorine, which cleaves both the disulfide (S-S) bond and the carbon-sulfur bonds to yield the desired product along with sulfur dichloride. exsyncorp.comwikipedia.org

Reaction: [Me₂NC(S)]₂S₂ + 3 Cl₂ → 2 Me₂NC(S)Cl + 2 SCl₂ exsyncorp.comwikipedia.org

A significant challenge in this process is the high melting point of tetramethylthiuram disulfide (around 150°C). google.comgoogle.com To overcome this, industrial processes may use the molten N,N-dimethylthiocarbamoyl chloride product as the reaction medium, allowing the reaction to proceed at a much lower temperature range of 40°C to 60°C. google.comgoogle.com Various chlorinating agents can be employed in this synthesis. google.com

Beyond the classic chlorination route, alternative strategies have been developed for synthesizing thiocarbamoyl halides, especially fluorides. One modern approach involves the reaction of thiocarbonyl fluoride (B91410), generated in situ from trimethyl(trifluoromethyl)silane (CF₃SiMe₃) and elemental sulfur, with secondary amines to produce a variety of thiocarbamoyl fluorides in good yields. organic-chemistry.org Another method utilizes (diethylamino)sulfur trifluoride (DAST) for the fluorinative desulfurization of carbon disulfide, which then reacts with amines to form thiocarbamoyl fluorides. researchgate.net These methods offer broad substrate scope and good functional group tolerance under mild conditions. organic-chemistry.orgresearchgate.net

Chlorination of Tetramethylthiuram Disulfide

One-Pot Synthetic Strategies for Thiocarbamates

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. researchgate.nettandfonline.com Several such strategies exist for the preparation of thiocarbamates.

One approach uses bis(trichloromethyl) carbonate (BTC), a safer equivalent to phosgene. tandfonline.com In this method, a thiophenol first reacts with BTC to generate a thiochloroformate intermediate, which then undergoes condensation with an amine in the same pot to yield the final thiocarbamate product. tandfonline.com A related and widely used one-pot, two-step method employs trichloroacetyl chloride. researchgate.netgoogle.com This versatile process can proceed via two routes: either the thiol reacts first with the trichloroacetyl chloride to form an S-alkyl trichloroacetyl thioester intermediate, which then reacts with an amine, or the amine reacts first to form a trichloroacetamide (B1219227) intermediate, which then reacts with the thiol. researchgate.netgoogle.com

Another innovative one-pot procedure begins with N-formamides, which are dehydrated using p-toluenesulfonyl chloride to form an isocyanide in situ. researchgate.net This reactive intermediate is then treated with a sulfoxide (B87167) component to directly yield the S-thiocarbamate without needing to isolate the often-volatile isocyanide. researchgate.net A different one-pot method involves the reaction of an alkyl xanthate (formed from an alcohol, carbon disulfide, and a base) with chlorine to generate an alkyl chlorothioformate, which is not isolated but is directly reacted with an amine to form the thiocarbamate. mdpi.com

Catalytic Approaches in Thiocarbamate Synthesis

The synthesis of thiocarbamates, the esters of thiocarbamic acids, has been significantly advanced through the development of various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and reaction conditions over traditional stoichiometric methods. Catalysis in this context spans a range of strategies, including the use of transition metals, metal-free systems, and photocatalysis, enabling the construction of the thiocarbamate linkage from diverse starting materials.

Palladium-Catalyzed Synthesis

Palladium complexes have proven to be versatile catalysts for synthesizing thiocarbamates. One notable method involves the palladium-catalyzed three-component reaction of a disulfide, a secondary amine, and carbon monoxide. capes.gov.bracs.orgacs.org This process allows for the direct formation of S-aryl or S-alkyl thiocarbamates. For instance, the reaction of diphenyl disulfide with diethylamine (B46881) in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) under carbon monoxide pressure yields S-phenyl-N,N-diethylthiocarbamate in good yield. acs.org The reaction is sensitive to parameters such as temperature, pressure, and reaction time, with optimal yields often achieved at elevated temperatures and pressures. acs.org

Research has shown that this method is applicable to various diaryl disulfides. acs.org The electronic nature of the substituents on the aryl group of the disulfide can influence the reaction's efficiency.

Table 1: Palladium-Catalyzed Synthesis of S-Aryl-N,N-diethylthiocarbamates acs.org

| Diaryl Disulfide | Product | Yield (%) |

| Diphenyl disulfide | S-phenyl-N,N-diethylthiocarbamate | 85 |

| Di(3-methylphenyl) disulfide | S-(3-methylphenyl)-N,N-diethylthiocarbamate | 83 |

| Di(4-methylphenyl) disulfide | S-(4-methylphenyl)-N,N-diethylthiocarbamate | 98 |

| Di(4-methoxyphenyl) disulfide | S-(4-methoxyphenyl)-N,N-diethylthiocarbamate | 78 |

| Reaction Conditions: Diaryl disulfide (0.5 mmol), diethylamine (2.0 mmol), Pd(PPh₃)₄ (5 mol %), CO (50 atm), THF (10 mL), 70 °C, 5 h. |

Another significant palladium-catalyzed process is the Newman-Kwart Rearrangement (NKR), an intramolecular reaction that converts O-aryl thiocarbamates into their more thermodynamically stable S-aryl isomers. organic-chemistry.org While the thermal NKR typically requires very high temperatures (200–300°C), palladium catalysis can dramatically lower the reaction temperature to around 100°C. organic-chemistry.org The catalyst, such as [Pd(tBu₃P)₂], facilitates the rearrangement through a proposed mechanism involving oxidative addition and reductive elimination. organic-chemistry.org This catalytic approach expands the substrate scope of the NKR to include thermally sensitive molecules. organic-chemistry.org

Metal-Free Catalytic Approaches

To circumvent the use of expensive and potentially toxic heavy metals, metal-free catalytic systems have been developed. A notable example is the use of molecular iodine (I₂) as a catalyst for the synthesis of thiocarbamates from sodium sulfinates, isocyanides, and water. acs.org This method provides a practical route to a variety of thiocarbamates using stable and odorless sodium sulfinates as the sulfur source. acs.org

Initial studies investigated several iodine-containing catalysts, but molecular iodine proved to be the most effective. acs.org The reaction efficiency was found to be dependent on the catalyst loading. acs.org In the absence of the iodine catalyst, no product formation was observed, highlighting its crucial role in the transformation. acs.org

Table 2: Effect of Catalyst on the Synthesis of 4-methyl-N-(p-tolyl)benzenecarbothioate acs.org

| Catalyst (5 mol%) | Yield (%) |

| KI | 0 |

| TBAI | 0 |

| NaI | 0 |

| I₂O₅ | 0 |

| I₂ | 70 |

| I₂ (10 mol%) | 82 |

| None | 0 |

| Reaction Conditions: p-Tolyl isocyanide (0.2 mmol), Sodium p-toluenesulfinate (0.3 mmol), HP(O)(OMe)₂ (0.4 mmol), H₂O (0.4 mmol), DCE (2.0 mL), 100 °C, 12 h. |

Other Catalytic Systems

Beyond palladium and iodine, other catalytic systems have been employed in thiocarbamate synthesis.

Copper Catalysis : Copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide provides a route to functionalized dithiocarbamates under mild conditions. organic-chemistry.org

Zinc/Lewis Acid Catalysis : The combination of zinc and aluminum chloride (Zn/AlCl₃) has been reported as a catalytic system for the synthesis of S-aryl (alkyl) thiocarbamates from isocyanates and disulfides. researchgate.net

Resin Catalysis : Basic resins, such as Amberlite IRA 400, can catalyze the one-pot regioselective synthesis of 2-hydroxy alkyl dithiocarbamates from amines, carbon disulfide, and epoxides. researchgate.net

Ruthenium Catalysis : While primarily used for the hydrogenation (cleavage) of thiocarbamates, ruthenium pincer complexes are effective catalysts in reactions involving this functional group, demonstrating the broad utility of transition metals in this area of chemistry. nih.gov

These varied catalytic approaches underscore the ongoing efforts to develop more efficient, sustainable, and versatile methods for the synthesis of this compound analogues and the broader class of thiocarbamates.

Chemical Reactivity and Transformation Pathways of Dimethylthiocarbamic Acid Derivatives

Nucleophilic and Electrophilic Reactions of Thiocarbamates

Thiocarbamates, including derivatives of dimethylthiocarbamic acid, exhibit a diverse range of reactivity, participating in both nucleophilic and electrophilic reactions. The specific reaction pathway is often dictated by the nature of the substituents on the thiocarbamate moiety and the reaction conditions.

The aminolysis of aryl N-phenylthiocarbamates with benzylamines in acetonitrile (B52724) has been shown to proceed much faster than the corresponding reactions of aryl N-phenylcarbamates. nih.govacs.org This significant rate increase is attributed to a change in mechanism from a stepwise process for carbamates to a concerted mechanism for thiocarbamates. nih.govacs.org The substitution of a thiophenoxide for a phenoxide leaving group contributes to this enhanced reactivity. nih.govacs.org The reaction is characterized by a large degree of bond-making in the transition state. nih.gov The rate of these aminolysis reactions is enhanced when the phenyl group of the thiocarbamate is substituted with an electron-withdrawing group. acs.org

The lone-pair electrons on the nitrogen atom of the thiocarbamate can delocalize into the carbonyl group's π* orbital, which facilitates the formation of a tetrahedral structure that can act as a transition state in a concerted reaction or an intermediate in a stepwise reaction. acs.org This interaction is stronger in thiocarbamates compared to their oxygen analogs due to the lower energy level of the C-S σ* orbital compared to the C-O σ* orbital. acs.org

Thiocarbamates can also be synthesized through various nucleophilic substitution reactions. For instance, N,N-disubstituted thiocarbamates can be prepared by reacting thiocarbamoyl fluorides with alcohols, phenols, thiophenols, or thioalcohols in the presence of a copper catalyst. researchgate.net Another approach involves the reaction of carbamoylimidazolium salts with thiols. organic-chemistry.org Additionally, the condensation of a thiol with an isocyanate is a known method for producing thiocarbamates. conicet.gov.ar

Rearrangement Reactions Involving Dimethylthiocarbamates

Dimethylthiocarbamates are notable for their participation in several important rearrangement reactions, which are valuable transformations in organic synthesis.

Newman-Kwart Rearrangement: Mechanism and Scope

The Newman-Kwart rearrangement (NKR) is a thermally induced intramolecular 1,3-aryl migration from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, resulting in the formation of an S-aryl thiocarbamate. organic-chemistry.orgwikipedia.org This reaction is a key step in the synthesis of thiophenols from phenols. wikipedia.orgthieme-connect.com The process involves the conversion of a phenol (B47542) to an O-aryl dimethylthiocarbamate, which is then heated to induce the rearrangement. Subsequent hydrolysis of the resulting S-aryl thiocarbamate yields the desired thiophenol. wikipedia.org

The mechanism of the Newman-Kwart rearrangement is generally considered to be a concerted process that proceeds through a four-membered cyclic transition state. wikipedia.orgthieme-connect.com Kinetic studies have confirmed that the reaction follows first-order kinetics, which is characteristic of intramolecular reactions, and has a large negative entropy of activation. organic-chemistry.org The driving force for this rearrangement is the thermodynamically favorable conversion of a C=S double bond into a C=O double bond. organic-chemistry.org The reaction can be viewed as an intramolecular aromatic nucleophilic substitution. organic-chemistry.org

The scope of the Newman-Kwart rearrangement is broad, with various N,N-dialkylthiocarbamates, including N,N-dimethyl, N,N-diethyl, and N-morpholino derivatives, providing comparable yields of the rearranged product. organic-chemistry.orgthieme-connect.com However, it is essential that the nitrogen atom is disubstituted, as monosubstituted N-alkylated substrates tend to undergo elimination to form an isocyanate upon heating. organic-chemistry.orgthieme-connect.com The use of N,N-dimethylthiocarbamates is often advantageous as they tend to crystallize more easily, simplifying purification. organic-chemistry.org The rate of the rearrangement is influenced by substituents on the aryl ring; electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. thieme-connect.comthieme-connect.com

Recent advancements have led to the development of catalytic versions of the Newman-Kwart rearrangement that proceed under milder conditions. A palladium-catalyzed process allows the reaction to occur at temperatures as low as 100 °C. researchgate.netwikipedia.org Furthermore, a photoredox-catalyzed method enables the rearrangement to take place at room temperature. wikipedia.org An oxidative version of the NKR, mediated by cerium ammonium (B1175870) nitrate, also occurs at room temperature and shows inverted selectivity, favoring electron-rich aromatic substrates. kiku.dk

Thermally Induced Rearrangements and Competing Pathways

While the Newman-Kwart rearrangement is the most prominent thermally induced rearrangement of dimethylthiocarbamates, other thermal processes and competing pathways can also occur, particularly at the high temperatures often required for the NKR. organic-chemistry.org

One competing pathway for O-aryl N,N-dialkylthiocarbamates is elimination. For instance, heating O-(1-phenylethyl) N,N-dimethylthiocarbamate does not lead to the rearranged product but instead yields styrene (B11656) and N,N-dimethylthiocarbamic acid. kiku.dk The latter can further decompose to carbonyl sulfide (B99878) and dimethylamine (B145610). kiku.dk For N-mono-alkylated O-aryl thiocarbamates, phenol elimination to produce an isocyanate is a major competing reaction. organic-chemistry.orgthieme-connect.com

The thermal rearrangement of O-allylic thiocarbamates to S-allylic thiocarbamates can also occur. researchgate.net This reaction can be promoted thermally or through palladium catalysis. researchgate.net Similar to the aryl migration, this thieme-connect.comthieme-connect.com-sigmatropic rearrangement is a synthetically useful transformation. thieme-connect.com

In some cases, other rearrangement reactions can compete with the Newman-Kwart rearrangement. The Schönberg rearrangement, which involves the 1,3-migration of an aryl group from oxygen to sulfur in a diarylthioncarbonate, is mechanistically related. thieme-connect.comthieme-connect.com The Chapman rearrangement, an analogous migration to a nitrogen atom, is another related process. thieme-connect.comthieme-connect.com The specific outcome of the reaction is highly dependent on the substrate structure and reaction conditions.

Hydrolysis and Chemical Degradation Pathways of Thiocarbamates

Thiocarbamates can undergo hydrolysis and other chemical degradation processes, the rates and mechanisms of which are influenced by factors such as pH, temperature, and the presence of microorganisms.

In the environment, the degradation of thiocarbamate pesticides is significantly influenced by microbial activity. ucanr.edu Soil microorganisms play a crucial role in the breakdown of these compounds. inchem.orgwho.int In both microorganisms and plants, thiocarbamates can be metabolized through hydrolysis, followed by processes like transthiolation and sulfoxidation, ultimately leading to the formation of carbon dioxide and other compounds that enter the natural metabolic pool. inchem.org The persistence of thiocarbamates in water is generally low, with rapid disappearance observed in the presence of soil and microbes, although chemical hydrolysis in pure water can be very slow. ucanr.eduinchem.org

Oxidation is another important degradation pathway. Thiocarbamates can be oxidized at the sulfur atom to form the corresponding sulfoxides and subsequently sulfones. inchem.org These oxidized derivatives are generally less stable hydrolytically. inchem.orgwho.int Photodecomposition can also contribute to the degradation of thiocarbamates in the environment. who.int

Role as a Synthetic Intermediate in Organic Transformations

Derivatives of this compound are versatile synthetic intermediates in a variety of organic transformations, extending beyond their role in the Newman-Kwart rearrangement.

One of the primary applications of dimethylthiocarbamates is in the synthesis of other functional groups. As previously detailed, the Newman-Kwart rearrangement of O-aryl dimethylthiocarbamates provides a reliable route to S-aryl dimethylthiocarbamates, which can then be hydrolyzed to afford thiophenols. wikipedia.orgthieme-connect.com This two-step sequence is a cornerstone method for converting phenols into thiophenols. thieme-connect.com

Dimethylthiocarbamoyl chloride is a key reagent for the synthesis of dimethylthiocarbamates. researchgate.net It reacts with phenols or alcohols, often in the presence of a base, to form O-aryl or O-alkyl dimethylthiocarbamates. thieme-connect.comresearchgate.net These compounds can then be used in the aforementioned rearrangement reactions or other transformations.

Dimethylthiocarbamates also serve as precursors for other functional groups. For example, O-alkyl dimethylthiocarbamates that possess a β-hydrogen can undergo pyrolysis to yield alkenes. researchgate.net Additionally, they can be used in deoxygenation reactions.

The thiocarbamate functional group itself can be a target for further synthetic modifications. The aminolysis of thiocarbamates, for instance, provides a route to ureas. nih.gov The reactivity of the thiocarbamate ester linkage allows for its cleavage under various conditions, enabling the release of a thiol, which can then participate in subsequent reactions. thieme-connect.com

Furthermore, the thiocarbamate moiety can be incorporated into more complex molecular architectures to serve specific purposes. For example, they have been used in the development of fluorescent probes and in the synthesis of ligands for metal complexes. thieme-connect.com The versatility of their synthesis and their reactivity makes dimethylthiocarbamates and related structures valuable building blocks in modern organic synthesis. researchgate.netresearchgate.net

Coordination Chemistry of Dimethylthiocarbamate Ligands

Ligand Characteristics and Bonding Modes of Thiocarbamates

The dimethylthiocarbamate anion is a monoanionic ligand that typically coordinates to metal ions through its two sulfur atoms, making it an effective bidentate chelating agent. wikipedia.orgchegg.comnih.gov In the Covalent Bond Classification method, it is categorized as an L-X type ligand, signifying it has one lone pair donor atom (L-type) and one covalent bonding atom (X-type) after deprotonation. wikipedia.org In standard electron counting, it is considered a three-electron donor. wikipedia.org

Key characteristics of the thiocarbamate ligand arise from its electronic structure. There is significant π-electron delocalization from the nitrogen atom's lone pair across the N-C-S₂ fragment. wikipedia.orgtandfonline.com This is represented by the resonance between the dithiocarbamate (B8719985) and thioureide forms. bohrium.comtandfonline.com

Resonance Structures of Dimethylthiocarbamate Anion

This delocalization results in a partial double bond character for the C-N bond, which leads to a higher rotational barrier around this bond. wikipedia.org The π-donor effect of the amino group enhances the basicity of the two sulfur centers compared to related dithiocarboxylates. wikipedia.org According to Hard and Soft Acid-Base (HSAB) theory, dithiocarbamates are classified as soft ligands, preferring to bind with soft metal centers. wikipedia.org Their electronic properties and minimal steric hindrance allow them to stabilize metals in a wide range of oxidation states, including unusually high ones such as Fe(IV), Co(IV), Ni(III), and Cu(III). bohrium.comwikipedia.org

Dithiocarbamate ligands, including dimethylthiocarbamate, exhibit several coordination modes. researchgate.netbohrium.comsysrevpharm.org The specific mode adopted depends on factors like the metal ion's steric and electronic requirements. bohrium.com

Table 1: Common Coordination Modes of Dithiocarbamate Ligands

| Coordination Mode | Description |

|---|---|

| Monodentate | The ligand binds to the metal center through only one of its sulfur atoms. researchgate.netbohrium.comnih.gov |

| Bidentate (Chelating) | Both sulfur atoms coordinate to the same metal center, forming a stable four-membered chelate ring. This is the most common mode. researchgate.netbohrium.comsysrevpharm.org |

| Anisobidentate | A variation of the bidentate mode where the two metal-sulfur bond lengths are significantly different. researchgate.netbohrium.com |

| Bidentate (Bridging) | The two sulfur atoms of the ligand bridge two different metal centers. researchgate.netsysrevpharm.org |

Infrared (IR) spectroscopy is a key tool for determining the coordination mode. A single sharp band for the ν(C-S) stretching vibration in the 950-1050 cm⁻¹ region typically indicates a symmetric bidentate chelation. tandfonline.comaip.org If this band is split, it may suggest a monodentate coordination mode. tandfonline.comaip.org The thioureide ν(C-N) band, found between 1450-1550 cm⁻¹, provides further evidence of the ligand's presence and bonding characteristics. aip.org

Synthesis of Transition Metal Dimethylthiocarbamate Complexes

A variety of synthetic routes have been developed to prepare transition metal dimethylthiocarbamate complexes, often resulting in high yields. The choice of method depends on the metal and its starting oxidation state. wikipedia.orgtandfonline.com

The most common method is a salt metathesis reaction . This involves reacting a metal salt (typically a halide) with an alkali metal salt of dimethylthiocarbamate, such as sodium dimethyldithiocarbamate (B2753861) (NaS₂CNMe₂). wikipedia.org This straightforward substitution reaction is widely applicable. nih.govtandfonline.com

Example: NiCl₂ + 2 NaS₂CNMe₂ → Ni(S₂CNMe₂)₂ + 2 NaCl wikipedia.org

Another approach is the oxidative addition of tetramethylthiuram disulfide ([(CH₃)₂NC(S)]₂S₂, the oxidized dimer of dmdtc) to a low-valent metal complex. wikipedia.org This method is useful for preparing complexes where the metal is in a higher oxidation state than the starting material.

Example: Mo(CO)₆ + 2 [(CH₃)₂NCS₂]₂ → Mo(S₂CNMe₂)₄ + 6 CO wikipedia.org

A related method involves the direct oxidation of a metal powder by tetramethylthiuram disulfide in a suitable solvent. researchgate.net

Example: Indium metal powder is oxidized by tetramethylthiuram disulfide in 4-methylpyridine (B42270) to yield In(S₂CNMe₂)₃. researchgate.net

For certain metal precursors, such as metal amido complexes, the complexes can be formed by reaction with carbon disulfide (CS₂) . wikipedia.org

Example: Ti(NMe₂)₄ + 4 CS₂ → Ti(S₂CNMe₂)₄ wikipedia.org

Electrochemical synthesis provides an alternative one-step preparation. This technique involves the electrochemical oxidation of a metal anode in a solution containing tetramethylthiuram disulfide. tandfonline.com This method has been successfully used for preparing iron(III), cobalt(III), nickel(II), and copper(II) complexes. tandfonline.com

Table 2: Selected Synthetic Methods for Metal Dimethylthiocarbamate Complexes

| Method | General Reaction | Reactants | Metal Examples | Reference(s) |

|---|---|---|---|---|

| Salt Metathesis | MXₙ + n Na(dmdtc) → M(dmdtc)ₙ + n NaX | Metal halide, Sodium dimethyldithiocarbamate | Ni, Zn, Cd, Mn, Sb, Bi | wikipedia.orgaip.orgtandfonline.commdpi.com |

| Oxidative Addition | M(L)ₓ + y [dmdtc]₂ → M(dmdtc)₂ₙ + ... | Low-valent metal complex, Tetramethylthiuram disulfide | Mo, Fe, Co, Ni, Cu, In | wikipedia.orgresearchgate.net |

| Reaction with CS₂ | M(NR₂)ₙ + n CS₂ → M(S₂CNR₂)ₙ | Metal amido complex, Carbon disulfide | Ti | wikipedia.org |

| Electrochemical Synthesis | M(anode) + [dmdtc]₂ → M(dmdtc)ₙ | Metal anode, Tetramethylthiuram disulfide | Fe, Co, Ni, Cu | tandfonline.com |

Structural Elucidation of Metal-Thiocarbamate Coordination Compounds

The structures of numerous metal dimethylthiocarbamate complexes have been definitively characterized, primarily through single-crystal X-ray diffraction. researchgate.netrsc.org These studies reveal the precise coordination geometry around the metal center, as well as bond lengths and angles within the complex.

The coordination geometry is highly dependent on the metal ion and its oxidation state. Common geometries include:

Square-planar: Frequently observed for d⁸ metal ions like Ni(II), Pd(II), Pt(II), and Cu(II). wikipedia.orgrsc.org For instance, nickel bis(dimethyldithiocarbamate), Ni(S₂CNMe₂)₂, adopts a slightly distorted square-planar geometry.

Tetrahedral: Often found in complexes of d¹⁰ ions such as Zn(II). rsc.org

Octahedral: Typical for metals like Co(III), Fe(III), and In(III), which form tris-chelate complexes such as In[S₂CN(CH₃)₂]₃. wikipedia.orgresearchgate.netmdpi.com The indium atom in this complex is bound to three dmdtc ligands, resulting in a distorted octahedral environment. researchgate.netmdpi.com

X-ray structural analysis provides detailed metric parameters. In tris(dimethyldithiocarbamate)indium(III), the In-S bond distances are in the range of 2.5561–2.6352 Å. mdpi.com The C-N bond distances are consistently shorter than a typical single bond, confirming the partial double bond character predicted by the resonance model. mdpi.com The four-membered M-S₂-C chelate rings are generally planar or nearly planar. mdpi.com

Beyond X-ray diffraction, a suite of spectroscopic techniques is crucial for characterizing these complexes. rsc.org

Infrared (IR) and Raman Spectroscopy: As mentioned, these are used to infer the ligand's coordination mode by analyzing the C-N and C-S stretching frequencies. aip.orgcapes.gov.br

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of diamagnetic complexes. aip.orgrsc.org The chemical shift of the ¹³C nucleus in the NCS₂ fragment is sensitive to the extent of C-N π-bonding. acs.org

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is essential for studying paramagnetic complexes, such as those of Cu(II), providing insight into the metal's coordination environment. rsc.org

Table 3: Structural Data for Selected Metal Dimethylthiocarbamate Complexes

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature(s) | Reference(s) |

|---|---|---|---|---|

| Ni(S₂CNMe₂)₂ | Ni(II) | Square-planar | Monomeric, slightly distorted square-planar environment. | wikipedia.org |

| [Cu(S₂CNMe₂)₂] | Cu(II) | Square-planar | Monomeric structure with typical Cu-S bond lengths around 2.3 Å. | wikipedia.org |

| In[S₂CN(CH₃)₂]₃ | In(III) | Distorted Octahedral | Six sulfur atoms from three chelating ligands coordinate to the In(III) center. | researchgate.netmdpi.com |

| [Pt{(CH₃)₂DTC}₂] | Pt(II) | Square-planar | Structure influenced by intermolecular M···H-C interactions. | nih.gov |

Reactivity and Transformation of Coordinated Thiocarbamate Ligands

Coordinated dithiocarbamate ligands can participate in various reactions, although they are often considered non-sterically demanding, ancillary, or "spectator" ligands. baselius.ac.in However, under certain conditions, the ligand itself can be transformed.

One of the more common reactions is the oxidation of the metal complex , which can sometimes lead to the removal of the ligand. wikipedia.org For example, the oxidation of an iron(III) tris(dithiocarbamate) complex with iodine can result in a diodo-bridged dimer and the formation of thiuram disulfide. wikipedia.org Many dithiocarbamate complexes also degrade upon heating to form metal sulfides. wikipedia.org

The dithiocarbamate ligand can also be displaced through ligand exchange reactions . The addition of a different chelating ligand can replace the dithiocarbamate, or in the case of copper complexes, adding copper(II) halides to a bis(dithiocarbamate) complex can lead to ligand redistribution, forming mixed-ligand species like [Cu(S₂CNR₂)(μ-Cl)]₂. rsc.org

In some cases, the dithiocarbamate ligand exhibits non-innocent behavior , where it actively participates in the reaction beyond simple coordination. baselius.ac.in This can involve the cleavage of one or both of the sulfur-carbon bonds or the insertion of unsaturated molecules into the metal-sulfur bond. baselius.ac.in An example of reactivity at the coordinated ligand is the metathesis imidation of dioxomolybdenum bis(dimethyldithiocarbamate) with N-sulfinylanilines to produce bis-arylimide molybdenum complexes. iaea.org

Reactions of copper(II) dimethyldithiocarbamate have been explored, showing a range of transformations. Oxidation with various agents can produce stable square-planar Cu(III) complexes, [Cu(S₂CNR₂)₂]⁺, where the Cu-S bonds shorten significantly. Conversely, reduction can lead to transient Cu(I) species.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, offering detailed insights into molecular structure and dynamics. For dimethylthiocarbamic acid and its esters, both ¹H and ¹³C NMR are fundamental in confirming the molecular framework and investigating conformational isomers.

The ¹H and ¹³C NMR spectra of molecules containing the dimethylthiocarbamoyl group exhibit characteristic signals. The chemical shifts of these signals are influenced by the electronic effects of the sulfur and nitrogen atoms, as well as the nature of the group attached to the sulfur or oxygen atom in thiocarbamates.

In ¹H NMR spectra, the N-methyl protons typically appear as one or two singlets. The presence of two distinct signals for the methyl groups is often indicative of restricted rotation around the C-N bond due to its partial double bond character. This phenomenon, known as rotational isomerism, leads to chemically non-equivalent methyl groups. copernicus.orgresearchgate.net The chemical environment, including the solvent and temperature, can affect the rate of this rotation and, consequently, the appearance of the NMR spectrum. pitt.edu

The ¹³C NMR spectra provide complementary information. The carbonyl or thiocarbonyl carbon (C=S or C=O) is particularly diagnostic, appearing in a characteristic downfield region. oregonstate.edu The carbons of the N-methyl groups also give rise to distinct signals. Similar to ¹H NMR, the observation of separate signals for the two methyl carbons further supports the existence of rotational isomers. researchgate.net The chemical shifts for the methyl carbons are typically found in the range of 30-40 ppm. General tables of chemical shifts for common organic functional groups and impurities are often used as a reference for initial assignments. pitt.eduoregonstate.edusigmaaldrich.comcarlroth.comwisc.edu

Table 1: Representative NMR Chemical Shift Data This table is for illustrative purposes; actual values can vary based on the specific derivative and solvent.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-CH₃ | ~2.9 - 3.5 (often two singlets) |

| ¹³C | C=S | ~185 - 205 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by solvent, concentration, and temperature.

The existence of conformational isomers in this compound derivatives, primarily due to restricted rotation around the C-N amide bond, is a key area of study using NMR. copernicus.org Techniques such as variable temperature NMR and Nuclear Overhauser Effect (NOE) spectroscopy are employed to probe these dynamics.

By recording NMR spectra at different temperatures, it is possible to observe the coalescence of the two methyl signals into a single broad peak and then a sharp singlet as the temperature increases. researchgate.net This occurs because the increased thermal energy overcomes the rotational barrier, leading to rapid interchange between the conformers on the NMR timescale.

2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space proximity between protons, helping to definitively assign which methyl group is cis or trans to the thiocarbonyl sulfur. mdpi.com Computational modeling is often used in conjunction with experimental NMR data to calculate the energies of different conformers and predict their relative populations, providing a more complete understanding of the conformational landscape. nih.gov

1H and 13C NMR Chemical Shift Assignments and Interpretation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of compounds containing the dimethylthiocarbamoyl moiety are characterized by several key vibrational bands. A complete vibrational assignment is often achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). mjcce.org.mkscirp.orgscirp.orgcapes.gov.br

A prominent feature in the IR spectrum is the C-N stretching vibration, often referred to as the "amide II" band in related amide compounds. Due to the partial double bond character, this band is typically strong and appears in the region of 1450-1550 cm⁻¹. The C=S stretching vibration is another important diagnostic band, although it can be weaker and more variable in position (typically 950-1150 cm⁻¹) compared to a C=O stretch. The spectra also show characteristic bands for C-H stretching and bending vibrations of the methyl groups. youtube.com

Table 2: Key Vibrational Frequencies for the Dimethylthiocarbamoyl Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| ν(C-N) (Amide II character) | 1450 - 1550 | Strong (IR) |

| ν(C=S) | 950 - 1150 | Medium-Variable |

| ν(CH₃) asymmetric | ~2950 | Medium-Strong |

| ν(CH₃) symmetric | ~2850 | Medium |

ν = stretching, δ = bending. Intensities can vary between IR and Raman spectra.

Just as with NMR, vibrational spectroscopy can distinguish between different conformers of this compound derivatives. scirp.org The vibrational frequencies, particularly those involving the thiocarbamoyl group, can be sensitive to the molecule's conformation. For instance, the C=S and C-N stretching frequencies may differ slightly between the cis and trans rotamers.

By comparing experimental spectra with spectra calculated for different optimized geometries (conformers), researchers can determine the most stable conformation in the solid state or in solution. dergipark.org.trtandfonline.com Low-frequency Raman spectroscopy can also be a valuable tool for studying subtle structural differences and polymorphic forms. rsc.orgscielo.brnih.gov

Characteristic Absorption Bands and Vibrational Assignments

Mass Spectrometry: Fragmentation Patterns and High-Resolution Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the structure of a compound. libretexts.orgthermofisher.com

When a molecule of a this compound derivative is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation. uni-saarland.de The pattern of fragmentation is reproducible and provides a "fingerprint" that can be used for structural elucidation. libretexts.orglibretexts.org

A characteristic fragmentation pathway for these compounds involves the cleavage of the C-S or O-C bond, leading to the formation of the dimethylthiocarbamoyl cation or a related fragment. Alpha-cleavage next to the nitrogen atom is also a common fragmentation route for amines and related compounds. libretexts.org The observation of a peak corresponding to the [ (CH₃)₂NCS ]⁺ fragment is a strong indicator of the presence of the dimethylthiocarbamoyl moiety.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. rsc.orgspectralworks.com This accuracy enables the calculation of the elemental composition, which can definitively confirm the molecular formula of the compound and its fragments, distinguishing it from other compounds with the same nominal mass. acdlabs.com

Table 3: Common Fragment Ions in the Mass Spectrum of this compound Derivatives

| Fragment Ion | Proposed Structure |

|---|---|

| [(CH₃)₂NCS]⁺ | Dimethylthiocarbamoyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction patterns produced when a crystal is exposed to an X-ray beam, researchers can generate a detailed electron density map, which allows for the elucidation of atomic positions, bond lengths, bond angles, and intermolecular interactions. nih.govfzu.cz Although the crystal structure of this compound itself is not widely reported, extensive crystallographic studies have been conducted on its derivatives, particularly N,N-disubstituted O-thiocarbamates and dithiocarbamate (B8719985) metal complexes, providing significant insights into their solid-state assembly. rsc.orgchemrxiv.orgnih.gov

Research into a series of N,N-dimethyl-O-thiocarbamates has utilized single-crystal X-ray diffraction to understand how these molecules self-assemble in the absence of strong hydrogen-bond donors. rsc.orgchemrxiv.org These studies revealed that the aryl-thiocarbamate C–O bonds are twisted, resulting in a non-planar molecular geometry where the aryl and carbamate (B1207046) moieties are generally orthogonal to each other. rsc.orgchemrxiv.org This inherent twist significantly influences the crystal packing. Analysis of various derivatives has identified several common packing motifs. rsc.orgchemrxiv.org For instance, the crystal structure of the well-known antifungal agent Tolnaftate, an O-thiocarbamate, was reported for the first time as part of this research. rsc.org

The solid-state structures of S-arylthiocarbamates have also been determined by single-crystal X-ray diffraction, confirming the molecular structure following thermolytic rearrangement from their O-aryl counterparts. scielo.br Furthermore, crystallographic analysis of organotin(IV) dithiocarbamate complexes, such as triphenyltin(IV) N-butyl-N-phenyldithiocarbamate, has shown that the dithiocarbamate ligand can coordinate to the metal center in a monodentate fashion. nih.gov

The table below summarizes crystallographic data for a representative thiocarbamate compound, illustrating the type of information obtained from X-ray diffraction studies.

Table 1: Example Crystallographic Data for an O-thiocarbamate Compound

| Parameter | Value |

|---|---|

| Compound Name | O-ethyl N-(ethoxycarbonyl)thiocarbamate |

| Chemical Formula | C₆H₁₁NO₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.1782 (17) |

| b (Å) | 9.236 (4) |

| c (Å) | 11.820 (5) |

| α (°) | 98.190 (5) |

| β (°) | 98.571 (5) |

| γ (°) | 102.360 (5) |

| Volume (ų) | 433.3 (3) |

| Z | 2 |

Data sourced from a 2015 study on the crystal structure of O-ethyl N-(ethoxycarbonyl)thiocarbamate. researchgate.net

Other Spectroscopic Techniques for Thiocarbamate Elucidation

Beyond X-ray crystallography, a suite of other spectroscopic techniques is essential for the characterization and elucidation of thiocarbamates, including this compound and its derivatives. These methods are crucial for structural confirmation, purity assessment, and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile thiocarbamates. fera.co.uk In many standard methods, dithiocarbamates are first chemically degraded by acid digestion to release carbon disulfide (CS₂). encyclopedia.pubeurl-pesticides.eu This evolved CS₂ is then quantified by GC coupled with various detectors, such as a mass spectrometer (MS), flame photometric detector (FPD), or electron capture detector (ECD). encyclopedia.pubmdpi.com GC-MS provides high sensitivity and specificity, allowing for the identification of compounds based on their mass spectra, which serve as a molecular fingerprint. eurofins.in For more direct analysis, thiocarbamates can be derivatized, for instance by methylation with methyl iodide, to form more volatile compounds suitable for GC-MS analysis. mdpi.comnih.gov

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is another powerful tool, especially for less volatile or thermally unstable thiocarbamates. eurofins.in HPLC separates compounds in a liquid mobile phase passing through a solid stationary phase. eurofins.in When coupled with UV detection or, for greater sensitivity and specificity, tandem mass spectrometry (LC-MS/MS), HPLC is highly effective for the analysis of dithiocarbamate complexes and their parent compounds. mdpi.comeurofins.in For instance, ziram (B1684391) and thiram (B1682883) can be analyzed by HPLC-UV on a reverse-phase column. encyclopedia.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. scielo.braip.org For N,N-dimethylthiocarbamates, the ¹H NMR spectrum characteristically shows two singlets for the non-equivalent N-methyl groups due to the restricted rotation around the C-N amide bond. scielo.br ¹³C NMR spectroscopy is also informative, with the chemical shift of the carbon atom in the NCS₂ group of dithiocarbamates appearing in a characteristic range. nih.gov

Infrared (IR) Spectroscopy is used to identify functional groups within the molecule. The IR spectra of thiocarbamates show characteristic absorption bands. A key feature for dithiocarbamates is the strong absorption band corresponding to the C-N stretching vibration (thioureide band) and the C-S stretching vibration. nih.gov For example, in certain organotin(IV) dithiocarbamates, the C=N and C=S stretching vibrations are detected in the ranges of 1457-1489 cm⁻¹ and 951-996 cm⁻¹, respectively. nih.gov

Other techniques such as UV-Visible Spectroscopy aip.org, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) nih.gov, and Raman Spectroscopy imperial.ac.uk also find applications in the characterization of thiocarbamates and their derivatives, often in specialized research contexts.

The following table provides a summary of the primary spectroscopic techniques used for thiocarbamate analysis.

Table 2: Spectroscopic Techniques for Thiocarbamate Analysis

| Technique | Principle | Application for Thiocarbamates |

|---|---|---|

| GC-MS | Separates volatile compounds, which are then ionized and identified by mass. | Quantification of CS₂ from dithiocarbamate degradation; analysis of derivatized thiocarbamates. encyclopedia.pubnih.gov |

| HPLC-MS/MS | Separates compounds in liquid phase, followed by mass-based detection. | Analysis of non-volatile or thermally labile thiocarbamates and their metal complexes. mdpi.comeurofins.in |

| NMR | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). | Detailed structural elucidation, confirmation of molecular connectivity, and study of rotational barriers. nih.govscielo.br |

| FT-IR | Measures the absorption of infrared radiation by molecular vibrations. | Identification of key functional groups (C-N, C=S) and confirmation of structure. nih.govaip.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of dimethylthiocarbamic acid and its derivatives. researchgate.netarabjchem.orgresearchgate.networldscientific.com These computational approaches allow for the detailed investigation of molecular and electronic structures, providing insights that complement experimental findings. researchgate.netresearchgate.networldscientific.comacs.orgscielo.brahievran.edu.tr

DFT methods, such as B3LYP, are frequently used due to their balance of computational cost and accuracy in predicting various molecular properties. researchgate.netresearchgate.net Ab initio calculations, while often more computationally intensive, provide a high level of theory for benchmarking and confirming results obtained from DFT. capes.gov.brscirp.orgscilit.comcapes.gov.br

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cp2k.orgscm.comgithub.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. This results in the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles. ripublication.com

Once the optimized geometry is obtained, electronic structure analysis can be performed to understand the distribution of electrons within the molecule. researchgate.net This includes the calculation of:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability. arabjchem.orgmjcce.org.mk

Electron Density and Electrostatic Potential: These properties reveal the regions of the molecule that are electron-rich or electron-poor, which is essential for predicting how the molecule will interact with other chemical species. mjcce.org.mk

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and delocalization of electrons within the molecule, including hyperconjugative interactions that contribute to its stability. acs.orgmjcce.org.mknih.gov

| Parameter | Description |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three atoms across at least two bonds. |

| Dihedral Angles | The angle between two intersecting planes, often used to describe the conformation around a rotatable bond. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability. |

| Mulliken and NBO Charges | Methods for partitioning the electron density among atoms to estimate partial atomic charges. |

Prediction of Spectroscopic Properties (NMR, IR, Raman)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model. ripublication.comnih.govresearchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H and ¹³C) in the molecule. researchgate.netripublication.comnih.govresearchgate.nettandfonline.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters. nih.gov These predictions are valuable for assigning experimental NMR spectra. researchgate.net

Infrared (IR) and Raman Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule. acs.orgcapes.gov.brscirp.orgripublication.comresearchgate.net These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated IR and Raman spectra with experimental ones, researchers can gain a detailed understanding of the molecule's vibrational behavior. acs.orgscirp.orgcapes.gov.br Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. scirp.org

| Spectroscopic Technique | Predicted Parameters |

| NMR | Chemical Shifts (δ), Spin-Spin Coupling Constants (J) |

| IR | Vibrational Frequencies (cm⁻¹), Intensities |

| Raman | Vibrational Frequencies (cm⁻¹), Scattering Activities |

Molecular Dynamics Simulations and Conformational Space Exploration

While quantum chemical calculations typically focus on a single, static molecular structure, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.comnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space. mdpi.comnih.gov

For this compound, MD simulations can reveal:

Conformational Preferences: The molecule can exist in different spatial arrangements, or conformations, due to rotation around single bonds. organicchemistrytutor.comnih.govlibretexts.org MD simulations can identify the most stable conformations and the energy barriers between them. organicchemistrytutor.com

Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the solvent influences the structure and dynamics of this compound. scielo.br

Intermolecular Interactions: MD simulations can model the interactions between multiple this compound molecules or between the acid and other molecules, providing insights into aggregation and complex formation. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. scielo.brcrc1333.denih.govrsc.org By mapping out the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and calculate the activation energies associated with each step. scielo.br

This allows for:

Prediction of Reaction Pathways: Computational methods can be used to explore different possible reaction pathways and determine the most likely mechanism. researchgate.netrsc.org

Understanding Reactivity: By analyzing the electronic structure of the reactants, transition states, and products, it is possible to understand the factors that control the reactivity of this compound. researchgate.net

Design of New Reactions: The insights gained from computational studies of reaction mechanisms can be used to design new and more efficient synthetic routes.

Reactivity Descriptors and Bonding Analysis

Reactivity descriptors, derived from Density Functional Theory, provide a quantitative measure of the reactivity of different sites within a molecule. mdpi.comnih.govrsc.org These descriptors are based on the response of the electron density to changes in the number of electrons.

Key reactivity descriptors include:

Fukui Function: This function indicates the most likely sites for nucleophilic and electrophilic attack. mjcce.org.mk

Local Softness: This descriptor identifies the softest (most reactive) sites within the molecule. mdpi.comnih.gov

Derivatives and Analogues of Dimethylthiocarbamic Acid

Synthesis of Substituted Dimethylthiocarbamate Derivatives

The synthesis of substituted dimethylthiocarbamate derivatives can be achieved through various chemical strategies, often tailored to introduce specific functional groups, such as esters and amides. A common precursor for these syntheses is dimethylthiocarbamoyl chloride.

One established method involves the reaction of alcohols with isothiocyanates in the presence of dialkyl complexes, which act as catalysts. This approach allows for the formation of O-thiocarbamate derivatives in good to excellent yields under mild conditions at room temperature. The reaction is versatile, accommodating both aromatic and aliphatic-substituted isothiocyanates. researchgate.net Another innovative, catalyst-free approach is a one-pot multicomponent reaction involving isocyanides, elemental sulfur, and an alcohol or thiol. This method proceeds through an isothiocyanate intermediate to yield O-thiocarbamates and dithiocarbamates. researchgate.net

For the protection of alcohols, N,N-Bis(perfluoroalkyl)thiocarbamoyl chlorides (FDMTC-Cls) have been synthesized. These crystalline reagents react with alcohols in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) to introduce the FDMTC protecting group in excellent yields. researchgate.net

The synthesis of dithiocarbamate (B8719985) esters can also be accomplished. For instance, novel coumarin-dithiocarbamate derivatives have been synthesized. nih.gov The process starts with the bromination of 6-methyl-2H-chromen-2-one to create an intermediate, 6-(bromomethyl)-2H-chromen-2-one. This intermediate then reacts with carbon disulfide (CS2) and various secondary amines in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3) to yield the final dithiocarbamate products. nih.gov The choice of solvent and base can be adjusted depending on the specific reactants. nih.gov

Amide derivatives of thiocarbamic acid can also be synthesized. The reactions of tris(carbodithioato)gallates and -indates with primary and secondary amines can produce thioamides in moderate to good yields. researchgate.net A general and efficient method for creating substituted thiourea (B124793) derivatives (a type of thioamide) involves the condensation of amines with carbon disulfide in an aqueous medium. researchgate.net

Below is a table summarizing various synthetic methods for dimethylthiocarbamate derivatives.

| Derivative Type | Reactants | Key Reagents/Catalysts | Conditions | Reference |

| O-Thiocarbamates | Alcohols, Isothiocyanates | Dialkyl complexes | Room Temperature | researchgate.net |

| O-Thiocarbamates/Dithiocarbamates | Isocyanides, Sulfur, Alcohols/Thiols | Catalyst-free | Mild | researchgate.net |

| FDMTC-protected Alcohols | Alcohols, FDMTC-Cl | Sodium Hydride in THF | Room Temperature | researchgate.net |

| Coumarin-dithiocarbamates | 6-(bromomethyl)-2H-chromen-2-one, CS2, Secondary Amines | KOH or K2CO3 | Varies (e.g., dry ethanol, dioxane/H2O) | nih.gov |

| Thioamides | Tris(carbodithioato)gallates/-indates, Amines | - | - | researchgate.net |

Structure-Reactivity Relationships in Thiocarbamate Analogues

The chemical reactivity and biological activity of thiocarbamate analogues are significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies help to elucidate how different substituents and structural motifs affect the properties of these compounds.

The electronic properties of substituents also play a crucial role in the reactivity of thiocarbamate analogues. In the base-promoted synthesis of O-Aryl N,N-dimethylthiocarbamates from phenols and tetramethylthiuram disulfide (TMTD), the electronic nature of the substituents on the phenol (B47542) ring was found to influence the reaction. thieme-connect.com This suggests that electron-withdrawing or electron-donating groups on the aromatic ring can modulate the nucleophilicity of the phenolic oxygen, thereby affecting the rate and efficiency of the thiocarbamoylation reaction.

In the context of antioxidant properties, a SAR study on novel 3-dithiocarbamic flavanones revealed a clear trend related to halogen substituents. mdpi.com The study varied the substituent at the para-position of the flavanone's B-ring (H, F, Cl, Br, I) and evaluated the compounds' radical scavenging activities. The antioxidant capacity was found to decrease in the order F > Cl > Br > I > H, which correlates with the decreasing electronegativity and inductive electron-withdrawing effect of these substituents. mdpi.com This effect is thought to make the C(2)-H bond of the benzopyran ring more susceptible to hydrogen radical transfer, thus enhancing antioxidant activity. mdpi.com

Similarly, in a series of carbamate (B1207046) and thiocarbamate derivatives designed as inhibitors of nitric oxide (NO) production, several thiocarbamate derivatives showed promising activity. nih.gov The SAR study indicated that the thiocarbamate scaffold was a key determinant of the inhibitory potency. nih.gov

The table below summarizes key findings from structure-reactivity relationship studies of thiocarbamate analogues.

| Thiocarbamate Analogue Class | Key Structural Feature | Influence on Reactivity/Activity | Reference |

| Pyrazole-4-carbodithioates | 4-Carbodithioate group | Essential for anti-MRSA activity | nih.gov |

| O-Aryl N,N-dimethylthiocarbamates | Substituents on phenol ring | Electronic nature affects reaction with TMTD | thieme-connect.com |

| 3-Dithiocarbamic flavanones | Halogen substituent on B-ring | Electronegativity influences antioxidant (radical scavenging) activity | mdpi.com |

| General Thiocarbamates | Thiocarbamate scaffold | Important for inhibitory activity against NO production | nih.gov |

Chemo- and Regioselectivity in Derivative Synthesis

Chemoselectivity (preferential reaction of one functional group over others) and regioselectivity (preferential reaction at one site over others) are critical for the efficient synthesis of complex molecules, including derivatives of dimethylthiocarbamic acid.

A notable example of regioselectivity is observed in the synthesis of β-amino alcohols. researchgate.net The ring-opening of epoxides with arylamines, catalyzed by certain dialkyl complexes, yields the corresponding β-amino alcohols with excellent regioselectivity. researchgate.net This control is crucial for producing a specific isomer of the product.

In the synthesis of more complex heterocyclic systems incorporating a thiocarbamate or related moiety, controlling selectivity is paramount. For instance, the development of a catalyst-free, one-pot synthesis of polycondensed indoles and imidazoles functionalized with acylethenyl groups was achieved with high chemo- and regioselectivity under mild conditions. mdpi.com The study of reaction conditions was essential to direct the [3+2]-annulation reaction towards the desired products. mdpi.com

The concept of regioselectivity is also central to transition metal-catalyzed reactions, such as the [2+2+2] cycloaddition of alkynes to form substituted benzene (B151609) rings. While not directly a synthesis of thiocarbamates, these principles are applicable to creating complex scaffolds onto which a thiocarbamate group could be installed. Palladium-catalyzed sequential trimerization of alkynes can produce tetra- and pentasubstituted benzene derivatives in a chemo- and regioselective manner. uwindsor.ca The use of specific catalysts, such as a calixarene-bound titanium complex, can induce 1,2,4-regioselectivity in the trimerization of terminal alkynes. uwindsor.ca

DFT (Density Functional Theory) studies have been employed to understand and predict the chemo-, regio-, and stereoselectivities of cycloaddition reactions. nih.gov For example, in the (3+2) cycloaddition of nitrones and nitrile oxides to an alkene, the reactions were found to be chemoselective, favoring addition across the olefinic bond. nih.gov The regio- and stereoselectivity were influenced by the electronic and steric nature of the substituents on the reacting molecules. nih.gov Such computational approaches can be invaluable for designing selective syntheses of thiocarbamate derivatives.

The table below provides examples of selective synthetic reactions relevant to thiocarbamate chemistry.

Novel Thiocarbamate Structures with Specific Chemical Properties

The versatility of the thiocarbamate functional group has led to the design and synthesis of novel structures with specific and valuable chemical properties, particularly in the fields of medicinal chemistry and materials science.

One area of significant research is the development of dithiocarbamate derivatives as potential therapeutic agents. Novel coumarin-dithiocarbamate hybrids have been synthesized and evaluated as anti-colorectal cancer agents. nih.gov These molecules combine the coumarin (B35378) scaffold, known for its diverse biological activities, with the dithiocarbamate moiety, which is also a recognized pharmacophore in antitumor agents. nih.gov The resulting hybrid structures represent a promising avenue for developing new cancer treatments.

Another class of novel thiocarbamates includes dithiocarbamic flavanones, which have been investigated for their antioxidant properties. mdpi.com By attaching a dithiocarbamate group to a flavanone (B1672756) core, researchers have created compounds with potent radical scavenging abilities, in some cases exceeding that of standard antioxidants like ascorbic acid. mdpi.com The specific chemical properties of these molecules are finely tuned by the substituents on the flavanone ring system. mdpi.com

The table below lists examples of novel thiocarbamate structures and their specific properties.

| Novel Structure | Key Feature | Specific Chemical Property/Application | Reference |

| Coumarin-dithiocarbamate derivatives | Hybrid molecule combining two pharmacophores | Anti-colorectal cancer agents | nih.gov |

| 3-Dithiocarbamic flavanones | Dithiocarbamate group on a flavanone scaffold | Potent antioxidant and radical scavenging activity | mdpi.com |

| Organogold(III)-dithiocarbamate complexes | Dithiocarbamate ligand chelating a gold(III) center | Anti-tumor and anti-leishmanial activity | doi.org |

| Palladium(II) dithiocarbamate complexes | Dithiocarbamate ligand chelating a palladium(II) center | Cytotoxic effects against human cancer cell lines | bohrium.com |

Analytical Methodologies for Dimethylthiocarbamic Acid and Its Chemical Precursors/products

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of dimethylthiocarbamic acid and its associated chemical species. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Analysis